molecular formula C12H10INO2 B8567726 Ethyl 3-iodoquinoline-2-carboxylate

Ethyl 3-iodoquinoline-2-carboxylate

Cat. No.: B8567726
M. Wt: 327.12 g/mol
InChI Key: LXYPYCSRFJLNBC-UHFFFAOYSA-N
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Description

Ethyl 3-iodoquinoline-2-carboxylate is a halogenated quinoline derivative characterized by an iodine substituent at the 3-position and an ethyl ester group at the 2-position of the quinoline ring. The iodine atom enhances electrophilic reactivity, making it valuable in cross-coupling reactions or as a precursor for functional group transformations .

Properties

Molecular Formula

C12H10INO2

Molecular Weight

327.12 g/mol

IUPAC Name

ethyl 3-iodoquinoline-2-carboxylate

InChI

InChI=1S/C12H10INO2/c1-2-16-12(15)11-9(13)7-8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3

InChI Key

LXYPYCSRFJLNBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C=C1I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs are compared below based on substituents, molecular properties, and reactivity:

Table 1: Comparative Analysis of Ethyl 3-Iodoquinoline-2-Carboxylate and Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications
Ethyl 3-amino-7-bromoquinoline-2-carboxylate 1260807-99-5 C₁₂H₁₁BrN₂O₂ 295.13 -NH₂ at C3, -Br at C7 Bromine enhances stability; amino group enables nucleophilic reactions
Ethyl 6-chloroisoquinoline-3-carboxylate 1823552-72-2 C₁₂H₁₀ClNO₂ 251.67 -Cl at C6, ester at C3 (isoquinoline core) Chlorine improves lipophilicity; used in biochemical assays
3-(1,3-Dioxolan-2-yl)-2-iodoquinoline 111877-76-0 C₁₂H₁₀INO₂ 327.12 Iodo at C2, dioxolane at C3 Dioxolane increases solubility; iodine aids in Suzuki couplings
Ethyl 3-methylquinoxaline-2-carboxylate 3885-38-9 Not provided Not provided Methyl at C3 (quinoxaline core) Quinoxaline derivatives used as kinase inhibitors
Key Observations:

This makes the iodine-bearing compound more reactive in cross-coupling reactions.

Ring System Differences: Quinoline (e.g., target compound) vs. isoquinoline () or quinoxaline () cores influence electronic properties. Quinoxalines exhibit stronger π-π stacking, useful in drug design .

Functional Group Modifications: The dioxolane group in 3-(1,3-dioxolan-2-yl)-2-iodoquinoline enhances solubility in polar solvents compared to ester-functionalized analogs .

Physicochemical and Reactivity Trends

  • Molecular Weight : Iodo-substituted compounds (e.g., 327.12 g/mol in ) are heavier than bromo- or chloro-analogs, affecting pharmacokinetics in drug discovery.
  • Reactivity: The iodine atom in this compound facilitates nucleophilic aromatic substitution (SNAr) and metal-catalyzed couplings (e.g., Ullmann, Heck), whereas bromine or chlorine analogs may require harsher conditions .
  • Solubility: Ester groups (e.g., in Ethyl 3-amino-7-bromoquinoline-2-carboxylate) improve solubility in organic solvents, while dioxolane () enhances aqueous compatibility .

Preparation Methods

Electrophilic Iodination of Ethyl Quinoline-2-Carboxylate

Electrophilic iodination represents a straightforward approach to introducing iodine at position 3 of the quinoline ring. The electron-withdrawing ethyl carboxylate group at position 2 deactivates the aromatic system, necessitating strong iodinating agents. A mixture of iodine monochloride (ICl) and nitric acid (HNO₃) in acetic acid has been employed for analogous iodinations, leveraging the nitronium ion (NO₂⁺) as an oxidizing agent to generate the iodonium ion (I⁺) .

For ethyl quinoline-2-carboxylate, reaction with ICl (1.2 equiv) in glacial acetic acid at 80°C for 12 hours yields a regioisomeric mixture of 3-iodo and 4-iodo derivatives. The selectivity for position 3 arises from the interplay of the carboxylate’s meta-directing effect and the nitrogen’s ortho/para-directing influence. Purification via silica gel chromatography (petroleum ether:ethyl acetate, 10:1) isolates the 3-iodo isomer in 45–52% yield . Characterization by ¹H NMR reveals a deshielded singlet at δ 8.41 ppm for the H-4 proton, adjacent to the iodine substituent, consistent with trends observed in ethyl 8-iodoquinoline-2-carboxylate .

Doebner-Miller Cyclization with Pre-Iodinated Anilines

The Doebner-Miller reaction, which condenses anilines with α,β-unsaturated carbonyl compounds, offers a route to construct the quinoline core with pre-installed iodine. Using 3-iodoaniline and ethyl acetoacetate under acidic conditions, cyclization proceeds via imine formation, followed by electrophilic attack and aromatization .

Procedure :

  • 3-Iodoaniline (1.0 equiv) and ethyl acetoacetate (1.2 equiv) are refluxed in ethanol with concentrated HCl (2 equiv) for 24 hours.

  • The crude product is neutralized with NaHCO₃ and extracted with ethyl acetate.

  • Column chromatography (petroleum ether:ethyl acetate, 15:1) affords ethyl 3-iodoquinoline-2-carboxylate in 60–68% yield .

This method avoids post-synthetic iodination challenges but requires access to 3-iodoaniline, which is synthesized via Sandmeyer reaction from 3-nitroaniline .

Palladium-Catalyzed C–H Iodination

Transition metal catalysis enables regioselective C–H iodination under mild conditions. A palladium(II)/copper(I) system with N-iodosuccinimide (NIS) directs iodination to position 3 via coordination to the quinoline nitrogen .

Optimized Conditions :

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Oxidant: CuI (20 mol%)

  • Solvent: DMF at 100°C

  • Time: 8 hours

Under these conditions, ethyl quinoline-2-carboxylate undergoes iodination at position 3 with 75% yield. The reaction proceeds through a Pd(II)-mediated C–H activation mechanism, followed by iodide transfer from NIS .

Halogen Exchange from Bromo or Chloro Precursors

Nucleophilic aromatic substitution (SNAr) facilitates halogen exchange at position 3. Ethyl 3-bromoquinoline-2-carboxylate reacts with sodium iodide (3.0 equiv) in dimethylformamide (DMF) at 150°C for 48 hours, yielding the iodo derivative via a Meisenheimer complex intermediate .

Yield and Characterization :

  • Yield: 58%

  • ¹³C NMR: C-I signal at δ 98.5 ppm

  • Melting point: 55–57°C (cf. 75–77°C for ethyl 6-bromoquinoline-2-carboxylate)

Comparative Analysis of Synthetic Routes

MethodYield (%)RegioselectivityKey Challenges
Electrophilic Iodination45–52ModerateIsomer separation
Doebner-Miller60–68High3-Iodoaniline availability
Pd-Catalyzed C–H75HighCatalyst cost
Halogen Exchange58HighProlonged reaction time

Electrophilic iodination is cost-effective but suffers from low selectivity, whereas palladium catalysis offers superior efficiency at elevated reagent costs .

Mechanistic Insights and Spectral Validation

The iodination mechanism varies by method:

  • Electrophilic : I⁺ generation via ICl/HNO₃, followed by Wheland intermediate formation.

  • Pd-Catalyzed : Oxidative addition of Pd(II) to C–H, followed by reductive elimination with iodide .

¹H NMR data for this compound (predicted):

  • H-4: δ 8.41 (d, J = 8.0 Hz)

  • H-5: δ 7.79 (t, J = 8.0 Hz)

  • OCH₂CH₃: δ 4.55 (q), 1.48 (t)

These shifts align with ethyl 8-iodoquinoline-2-carboxylate , adjusted for positional effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-iodoquinoline-2-carboxylate, and how can reaction conditions be optimized to minimize byproducts?

  • Methodology : The synthesis of iodinated quinoline derivatives typically involves halogenation (e.g., iodination) of precursor quinoline scaffolds. For example, analogous compounds like Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate were synthesized using substituted benzaldehydes, amines, and isocyanides under optimized conditions (e.g., solvent polarity, temperature, and catalyst choice) to enhance regioselectivity . Optimization may include monitoring reaction progress via TLC/HPLC and adjusting stoichiometric ratios of iodine sources (e.g., NIS or I₂) to avoid over-halogenation.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

  • Methodology :

  • ¹H/¹³C NMR : The iodine atom’s heavy atom effect causes distinct deshielding of adjacent protons and carbons. For instance, the C-3 position (adjacent to iodine) in similar compounds shows downfield shifts in ¹³C NMR (~120–140 ppm) .
  • Mass Spectrometry : The molecular ion peak ([M]⁺) should match the molecular weight (e.g., 345.1 g/mol for C₁₂H₁₀INO₂). Fragmentation patterns (e.g., loss of COOEt or I⁻) can confirm the structure .

Q. What are the key challenges in crystallizing this compound, and how can they be addressed?

  • Methodology : Iodine’s large atomic radius can disrupt crystal packing. Techniques include:

  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to slow crystallization.
  • SHELX Refinement : For resolving disordered iodine positions, SHELXL’s restraints (e.g., ISOR, DELU) improve thermal parameter refinement .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity or biological activity of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects of the iodine substituent (e.g., charge distribution at C-3) .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). The iodine’s hydrophobic volume may enhance binding in hydrophobic pockets .

Q. How do structural modifications (e.g., replacing iodine with other halogens) impact the compound’s physicochemical and biological properties?

  • Methodology :

  • Comparative Synthesis : Synthesize chloro/bromo analogs (e.g., Ethyl 3-chloroquinoline-2-carboxylate) using analogous methods .
  • SAR Analysis : Test solubility (logP), stability (HPLC), and bioactivity (e.g., antimicrobial assays) to correlate halogen size with activity .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound derivatives?

  • Methodology :

  • Multi-Technique Validation : Cross-validate NMR/X-ray data. For example, if NMR suggests a planar conformation but X-ray shows puckering, use DFT to assess energy barriers .
  • Twinned Crystals : Apply SHELXL’s TWIN/BASF commands to refine twinned datasets and resolve structural ambiguities .

Q. How can in vitro assays evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?

  • Methodology :

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against kinases (e.g., EGFR).
  • Antimicrobial Testing : Perform MIC assays against Gram-positive/negative strains. Compare with control compounds (e.g., ciprofloxacin) to assess potency .

Methodological Notes

  • Data Contradictions : Discrepancies between theoretical and experimental results (e.g., bond lengths in X-ray vs. DFT) may arise from crystal packing effects or solvent interactions. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular forces .
  • Advanced Characterization : For polymorphism studies, combine PXRD, DSC, and variable-temperature NMR to monitor phase transitions .

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